molecular formula C17H16N6O4S B11051023 2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methyl-5-nitrophenyl)acetamide

2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B11051023
M. Wt: 400.4 g/mol
InChI Key: JDSUYFNWNQKINF-UHFFFAOYSA-N
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Description

2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a tetraazole ring, and a nitrophenyl group

Preparation Methods

The synthesis of 2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Tetraazole Ring: This can be achieved by cyclization of an appropriate precursor, such as a hydrazine derivative, with a nitrile compound under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the tetraazole ring with a methoxyphenyl group, typically using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate with a thiol compound under suitable conditions.

    Formation of the Acetamide Moiety: This step involves the acylation of the intermediate with an acyl chloride or anhydride to form the final acetamide compound.

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The acetamide moiety can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, oxidizing agents, and acidic or basic solutions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, or anti-inflammatory properties.

    Materials Science: The unique combination of functional groups makes this compound suitable for the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Chemical Research: This compound can be used as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The tetraazole ring and nitrophenyl group may play a crucial role in binding to the target, while the methoxyphenyl group may enhance the compound’s stability and solubility.

Comparison with Similar Compounds

Similar compounds to 2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE include:

    2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE: This compound differs by the position of the methoxy group on the phenyl ring.

    2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-N~1~-(3-METHYL-5-NITROPHENYL)ACETAMIDE: This compound differs by the position of the methyl group on the nitrophenyl ring.

    2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-N~1~-(2-METHYL-4-NITROPHENYL)ACETAMIDE: This compound differs by the position of the nitro group on the phenyl ring.

The uniqueness of 2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H16N6O4S

Molecular Weight

400.4 g/mol

IUPAC Name

2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methyl-5-nitrophenyl)acetamide

InChI

InChI=1S/C17H16N6O4S/c1-11-6-7-13(23(25)26)9-15(11)18-16(24)10-28-17-19-20-21-22(17)12-4-3-5-14(8-12)27-2/h3-9H,10H2,1-2H3,(H,18,24)

InChI Key

JDSUYFNWNQKINF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=NN=NN2C3=CC(=CC=C3)OC

Origin of Product

United States

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